molecular formula C14H13N3 B7577485 2-Pyrrolidin-1-ylquinoline-4-carbonitrile

2-Pyrrolidin-1-ylquinoline-4-carbonitrile

Cat. No. B7577485
M. Wt: 223.27 g/mol
InChI Key: PHCUYKVKEKJYSI-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-ylquinoline-4-carbonitrile, also known as PPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. PPQ is a heterocyclic compound that belongs to the class of quinolines and is composed of a pyrrolidine ring and a quinoline ring. PPQ has been shown to possess a wide range of biological activities, including antitumor, antimalarial, and antibacterial properties.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-ylquinoline-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and division. 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been shown to inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, and to disrupt the function of the mitochondria, leading to the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been shown to possess a wide range of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, and the disruption of mitochondrial function. 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has also been shown to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

2-Pyrrolidin-1-ylquinoline-4-carbonitrile has several advantages for use in lab experiments, including its synthetic accessibility and its ability to inhibit the growth of various cell lines and microbial strains. However, 2-Pyrrolidin-1-ylquinoline-4-carbonitrile also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-Pyrrolidin-1-ylquinoline-4-carbonitrile, including the development of new synthetic methods for its production, the elucidation of its mechanism of action, and the investigation of its potential applications in medicine and agriculture. In addition, further studies are needed to assess the safety and toxicity of 2-Pyrrolidin-1-ylquinoline-4-carbonitrile and to determine its potential for use in clinical settings.

Synthesis Methods

2-Pyrrolidin-1-ylquinoline-4-carbonitrile can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst to form a tetrahydroquinoline intermediate, which is then oxidized to form 2-Pyrrolidin-1-ylquinoline-4-carbonitrile. The Buchwald-Hartwig coupling reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst to form 2-Pyrrolidin-1-ylquinoline-4-carbonitrile.

Scientific Research Applications

2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been extensively studied for its potential applications in medicine and agriculture. In medicine, 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been shown to possess antitumor properties, inhibiting the growth of various cancer cell lines. 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has also been shown to possess antimalarial properties, inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria. In addition, 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been shown to possess antibacterial properties, inhibiting the growth of various bacterial strains.

properties

IUPAC Name

2-pyrrolidin-1-ylquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-10-11-9-14(17-7-3-4-8-17)16-13-6-2-1-5-12(11)13/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCUYKVKEKJYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidin-1-ylquinoline-4-carbonitrile

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